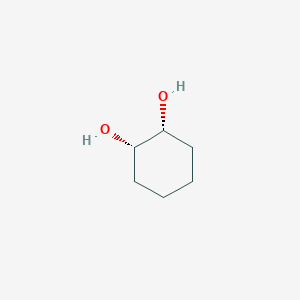

cis-1,2-Cyclohexanediol

Beschreibung

Eigenschaften

IUPAC Name |

(1R,2S)-cyclohexane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-5-3-1-2-4-6(5)8/h5-8H,1-4H2/t5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFURGBBHAOXLIO-OLQVQODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701016514 | |

| Record name | rel-(1R,2S)-1,2-Cyclohexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Acros Organics MSDS] | |

| Record name | cis-1,2-Cyclohexanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20442 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | cis-1,2-Cyclohexanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20442 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1792-81-0 | |

| Record name | cis-1,2-Cyclohexanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1792-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclohexanediol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001792810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rel-(1R,2S)-1,2-Cyclohexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-CYCLOHEXANEDIOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9FB3QY86K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Historical Synthesis of cis-1,2-Cyclohexanediol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal methodologies for the synthesis of cis-1,2-cyclohexanediol, a crucial intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The following sections provide a detailed overview of key historical methods, complete with experimental protocols, quantitative data, and workflow visualizations to facilitate a comprehensive understanding of these foundational synthetic routes.

Introduction

This compound, with its vicinal diol functional groups in a cis-configuration, has been a target of synthetic chemists for decades. Its stereochemistry makes it a valuable chiral building block and a precursor to complex molecular architectures. This guide focuses on four historically significant approaches to its synthesis: osmium tetroxide-catalyzed dihydroxylation, potassium permanganate (B83412) oxidation, the Woodward dihydroxylation, and the catalytic hydrogenation of catechol. Each method offers a unique perspective on the evolution of stereoselective synthesis.

Summary of Synthetic Methodologies

The following table summarizes the quantitative data associated with the key historical methods for the synthesis of this compound.

| Method | Key Reagents | Reaction Time | Temperature | Yield (%) | Reference |

| Osmium Tetroxide Dihydroxylation | Cyclohexene (B86901), OsO₄ (catalytic), N-Methylmorpholine-N-oxide (NMO) | Overnight | Room Temperature | 91-96.6 | Van Rheenen, V.; Kelly, R. C.; Cha, D. Y. (1976) |

| Potassium Permanganate Oxidation | Cyclohexene, KMnO₄, NaOH (catalytic) | ~30 minutes | < 15°C | 83-87 | Taylor, J. E., et al. (1984) |

| Woodward Dihydroxylation | Cyclohexene, I₂, Silver Acetate (B1210297), Acetic Acid, H₂O | Several hours | Room Temperature | Moderate | Woodward, R. B.; Brutcher, F. V. (1958) |

| Catalytic Hydrogenation of Catechol | Catechol, H₂, Raney Nickel | 15 hours | 100°C | Mixture | S. De Cauwer, et al. (2003) |

Osmium Tetroxide-Catalyzed Dihydroxylation

The catalytic osmylation of alkenes is a cornerstone of stereoselective synthesis, reliably producing cis-diols. The use of a co-oxidant, such as N-methylmorpholine-N-oxide (NMO), allows for the use of catalytic amounts of the highly toxic and expensive osmium tetroxide. This method, refined by Van Rheenen, Kelly, and Cha, provides high yields of this compound.

Experimental Protocol

Reagents:

-

Cyclohexene (10.1 mL, 100 mmol)

-

N-methylmorpholine-N-oxide monohydrate (18.2 g, 155 mmol)

-

Osmium tetroxide (80 mg) in tert-butanol (B103910) (8 mL)

-

Water (50 mL)

-

Acetone (B3395972) (20 mL)

-

Sodium hydrosulfite (1 g)

-

Magnesium silicate (B1173343) (12 g)

-

1 N Sulfuric acid

-

Sodium chloride

-

Ethyl acetate

-

n-Butanol

-

Diisopropyl ether

Procedure:

-

To a 250-mL round-bottom flask, add N-methylmorpholine-N-oxide monohydrate (18.2 g), water (50 mL), and acetone (20 mL).

-

To this stirred solution, add the solution of osmium tetroxide (80 mg) in tert-butanol (8 mL), followed by distilled cyclohexene (10.1 mL).

-

The reaction is slightly exothermic and should be maintained at room temperature with a water bath. Stir the mixture vigorously overnight under a nitrogen atmosphere.

-

Prepare a slurry of sodium hydrosulfite (1 g) and magnesium silicate (12 g) in water (80 mL) and add it to the reaction mixture.

-

Filter the mixture and neutralize the filtrate to pH 7 with 1 N sulfuric acid.

-

Remove the acetone by rotary evaporation and further adjust the pH to 2 with 1 N sulfuric acid.

-

Saturate the aqueous solution with sodium chloride and extract with ethyl acetate.

-

Concentrate the aqueous phase by azeotropic distillation with n-butanol and perform further extractions with ethyl acetate.

-

Combine all ethyl acetate extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

-

Recrystallize the solid from diisopropyl ether to obtain pure this compound.[1]

Yield: 10.6 g (91%) of white crystalline plates, mp 95–97°C.[1]

Signaling Pathway and Workflow

Caption: Osmium Tetroxide-Catalyzed Dihydroxylation Workflow.

Potassium Permanganate Oxidation (Baeyer's Test)

The oxidation of alkenes with cold, dilute, alkaline potassium permanganate, known as the Baeyer's test for unsaturation, is a classic method for the synthesis of cis-diols. While it can be prone to over-oxidation, careful control of reaction conditions can lead to good yields of this compound.

Experimental Protocol

Reagents:

-

Cyclohexene (0.83 g, 10 mmol)

-

Potassium permanganate (1.08 g)

-

Sodium hydroxide (B78521) (0.16 g)

-

tert-Butyl alcohol (33 mL)

-

Water (34 mL)

-

Celite (filter aid)

Procedure:

-

In a 100-mL flask, dissolve potassium permanganate (1.08 g) in warm water (33 mL) and then cool the solution to approximately 15°C in an ice bath.

-

In a separate 100-mL flask, combine cyclohexene (0.83 g) and tert-butyl alcohol (33 mL).

-

Dissolve sodium hydroxide (0.16 g) in water (1 mL) and add this solution to the cyclohexene-alcohol mixture. Cool this flask to between -5°C and 0°C and add approximately 16 g of ice.

-

While stirring vigorously, add the potassium permanganate solution dropwise to the cyclohexene mixture, maintaining the temperature below 15°C. A brown precipitate of manganese dioxide will form.

-

After the addition is complete, add approximately 0.7 g of Celite and heat the mixture almost to boiling with frequent stirring.

-

Filter the hot solution quickly. Wash the filter cake with a warm mixture of water (7 mL) and tert-butyl alcohol (7 mL).

-

Combine the filtrate and washings. The this compound can be isolated from the filtrate by evaporation of the solvents and subsequent purification.

Yield: Preparative scale syntheses under optimized conditions have reported yields of 83–87%.

Signaling Pathway and Workflow

Caption: Potassium Permanganate Oxidation Workflow.

Woodward Dihydroxylation

The Woodward dihydroxylation provides a method for the cis-dihydroxylation of alkenes using iodine and silver acetate in wet acetic acid. This reaction proceeds through a cyclic acetoxonium ion intermediate, which is then attacked by water to give the cis-product.

Experimental Protocol

Reagents:

-

Cyclohexene

-

Iodine

-

Silver acetate

-

Glacial acetic acid

-

Water

-

Potassium hydroxide (for hydrolysis)

Procedure:

-

Dissolve cyclohexene in glacial acetic acid containing a stoichiometric amount of water.

-

Add one equivalent of iodine and one equivalent of silver acetate to the solution.

-

Stir the mixture at room temperature for several hours. The reaction progress can be monitored by the disappearance of the iodine color.

-

Upon completion, the reaction mixture contains the monoacetylated cis-diol.

-

The crude product is isolated by extraction.

-

The monoester is then hydrolyzed by treatment with a solution of potassium hydroxide to afford the final this compound.

-

The diol is purified by recrystallization or distillation.

Yield: This method typically provides moderate yields of the cis-diol.

Signaling Pathway and Workflow

Caption: Woodward Dihydroxylation Logical Flow.

Catalytic Hydrogenation of Catechol

The catalytic hydrogenation of catechol (1,2-dihydroxybenzene) over transition metal catalysts such as Raney nickel is another historical route to 1,2-cyclohexanediol. However, this method often leads to a mixture of cis and trans isomers, and achieving high selectivity for the cis isomer can be challenging. Over-reduction to cyclohexanol (B46403) or cyclohexane (B81311) is also a common side reaction.

Experimental Protocol

Reagents:

-

Catechol (1,2-dihydroxybenzene)

-

Raney Nickel (W4 type)

-

Absolute ethanol (B145695)

-

Hydrogen gas

Procedure:

-

In a high-pressure autoclave (Parr apparatus), dissolve catechol (10 g, 90.8 mmol) in absolute ethanol (50 mL).

-

Carefully add Raney nickel (15 g, as a slurry in ethanol) to the solution.

-

Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 100 atmospheres.

-

Heat the mixture to 100°C and stir for 15 hours.

-

After cooling and carefully venting the reactor, filter the reaction mixture through Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain a viscous mixture of cyclohexanediol isomers.

-

Separation of the cis and trans isomers typically requires fractional crystallization or chromatography.

Yield: This method generally produces a mixture of cis and trans isomers, with the ratio depending on the specific catalyst and reaction conditions. High selectivity for the cis isomer is not typically observed with historical Raney nickel systems.

Signaling Pathway and Workflow

Caption: Catalytic Hydrogenation of Catechol Workflow.

Conclusion

The historical synthesis of this compound showcases a range of stereoselective oxidation and reduction techniques. While modern methods may offer improvements in efficiency, safety, and selectivity, these foundational reactions remain integral to the education of organic chemists and continue to inform the development of new synthetic strategies. The osmium tetroxide-catalyzed dihydroxylation stands out for its high yield and stereospecificity, whereas the potassium permanganate and Woodward methods offer valuable alternatives. The catalytic hydrogenation of catechol, while less selective, highlights an early approach from an aromatic precursor. This guide provides the necessary technical details for the replication and understanding of these important historical syntheses.

References

Early Synthetic Routes to cis-1,2-Cyclohexanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational synthetic methodologies for producing cis-1,2-cyclohexanediol, a key intermediate in the synthesis of various fine chemicals and pharmaceuticals. The focus of this document is on the early, historically significant routes that paved the way for more modern, catalytic approaches. Detailed experimental protocols for key reactions are provided, alongside a comparative analysis of their yields and conditions.

Introduction

This compound is a vicinal diol with a stereospecific arrangement that makes it a valuable chiral building block. Its synthesis has been a subject of interest for chemists for many years, leading to the development of several diastereoselective methods. The early routes, while sometimes cumbersome by modern standards, demonstrate fundamental principles of stereocontrol in organic synthesis. This guide will delve into the core early methods, including oxidation of cyclohexene (B86901) using osmium tetroxide and potassium permanganate (B83412), the Woodward dihydroxylation, and reductive approaches from catechol and adipoin.

Key Synthetic Pathways

The primary early routes to this compound predominantly involve the syn-dihydroxylation of cyclohexene. The choice of oxidant is crucial in achieving the desired cis-stereochemistry.

Caption: Overview of early synthetic pathways to this compound.

Comparative Data of Synthetic Routes

The following table summarizes the quantitative data for the key early synthetic routes to this compound, allowing for a direct comparison of their efficacy.

| Method | Starting Material | Key Reagents | Yield (%) | Notes |

| Osmium Tetroxide Dihydroxylation | Cyclohexene | OsO₄ (catalytic), N-Methylmorpholine N-oxide (NMO) | 91-97% | High yield and selectivity for the cis-diol.[1] |

| Baeyer's Test | Cyclohexene | Cold, dilute, alkaline KMnO₄ | Good | A classic qualitative test and preparative method.[2] |

| Woodward Dihydroxylation | Cyclohexene | I₂, Silver Acetate (B1210297), Acetic Acid, then KOH | Moderate | Proceeds via an intermediate cyclic acetoxonium ion.[2] |

| Hydrogenation of Catechol | Catechol | Raney Nickel | - | Produces a mixture of cis and trans isomers.[3] |

| Reduction of Adipoin | Adipoin | Sodium-Alcohol or Catalytic Reduction | - | Results in a mixture of cis and trans isomers.[3] |

Detailed Experimental Protocols

Osmium Tetroxide Catalyzed Dihydroxylation of Cyclohexene

This method, a variation of the Upjohn dihydroxylation, is highly efficient and stereoselective for the synthesis of this compound.[1][4]

Reaction Scheme:

Caption: Reaction mechanism of OsO4-catalyzed dihydroxylation.

Procedure:

-

To a stirred mixture of N-methylmorpholine-N-oxide (NMO) monohydrate (14.81 g, 0.1097 mole) in a solution of water (40 ml) and acetone (B3395972) (20 ml), add osmium tetroxide (approximately 70 mg, 0.27 mmole).[4]

-

To this solution, add cyclohexene (8.19 g, 10.1 ml, 0.100 mole).[4]

-

The reaction is slightly exothermic and should be maintained at room temperature with a water bath. Stir the two-phase solution vigorously under a nitrogen atmosphere.[4]

-

Continue stirring overnight (approximately 18 hours), during which the mixture will become homogeneous and light brown.[4]

-

To the reaction mixture, add a slurry of sodium hydrosulfite (0.5 g) and Magnesol (5 g) in water (20 ml). Stir for 10 minutes.[4]

-

Filter the mixture through a pad of Celite and wash the filter cake with acetone.[4]

-

Neutralize the filtrate to pH 7 with 12 N sulfuric acid and remove the acetone via rotary evaporation.[4]

-

Adjust the pH of the remaining aqueous solution to 2 with 12 N sulfuric acid.[4]

-

Extract the cis-diol with five portions of n-butanol.[4]

-

Combine the butanol extracts and wash with a 25% sodium chloride solution.[4]

-

Dry the organic layer and evaporate the solvent to yield the crystalline this compound. A typical yield is in the range of 91-97%.[1]

Dihydroxylation with Potassium Permanganate (Baeyer's Reagent)

This is a classic method for the syn-dihydroxylation of alkenes. The reaction is typically carried out in a cold, dilute, and alkaline solution of potassium permanganate.[2]

Reaction Scheme:

Caption: Reaction mechanism of Baeyer's reagent dihydroxylation.

General Procedure:

-

Dissolve cyclohexene in a suitable solvent that is inert to oxidation, such as acetone or t-butanol.

-

Cool the solution in an ice bath.

-

Slowly add a cold, dilute, and alkaline solution of potassium permanganate with vigorous stirring. The purple color of the permanganate will disappear as it is consumed.

-

Once the reaction is complete (indicated by the persistence of the purple color), the manganese dioxide byproduct is removed by filtration.

-

The filtrate is then worked up to isolate the this compound.

Woodward Dihydroxylation

The Woodward modification of the Prévost reaction allows for the synthesis of cis-diols from alkenes. This method involves the reaction of the alkene with iodine and silver acetate in wet acetic acid.

General Procedure:

-

Treat cyclohexene with a solution of silver acetate and iodine in acetic acid containing a stoichiometric amount of water.[2]

-

After the iodine color has discharged, add potassium hydroxide (B78521) to hydrolyze the intermediate ester.[2]

-

The resulting mixture is then worked up to isolate the this compound.

Conclusion

The early synthetic routes to this compound laid the groundwork for the development of more advanced and efficient methodologies. While methods involving stoichiometric heavy metal oxidants are less common today due to environmental and safety concerns, the principles of stereocontrol they established remain fundamental to modern organic synthesis. The osmium tetroxide catalyzed dihydroxylation, in particular, stands out as a high-yielding and highly stereoselective method that is still relevant in many synthetic applications. Understanding these foundational techniques provides valuable context for researchers and professionals in the field of drug development and chemical synthesis.

References

An In-depth Technical Guide to the Conformational Analysis of cis-1,2-Cyclohexanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the conformational analysis of cis-1,2-cyclohexanediol, a molecule of significant interest in stereochemistry and as a structural motif in various biologically active compounds. The conformational landscape of this diol is governed by a delicate interplay of steric interactions, torsional strain, and, most notably, intramolecular hydrogen bonding. This document details the stable chair conformations, their relative energies, and population distributions. It further presents established experimental and computational methodologies for the elucidation of these conformational preferences, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Density Functional Theory (DFT) calculations. This guide is intended to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction

This compound serves as a fundamental model system for understanding the conformational behavior of substituted cyclohexanes, particularly those bearing vicinal, hydrogen-bonding capable functional groups. The orientation of the two hydroxyl groups in a cis relationship imposes significant conformational constraints, leading to a dynamic equilibrium between two primary chair conformations. The relative stability of these conformers is not governed solely by steric bulk, as is common in many substituted cyclohexanes, but is profoundly influenced by the formation of an intramolecular hydrogen bond. This non-covalent interaction plays a crucial role in dictating the three-dimensional structure and, consequently, the chemical reactivity and biological activity of molecules containing this diol moiety. A thorough understanding of its conformational preferences is therefore essential for rational molecular design and the prediction of chemical behavior.

The Conformational Landscape of this compound

The conformational analysis of this compound primarily involves the two chair conformers that are in rapid equilibrium at room temperature. In the cis configuration, one hydroxyl group must occupy an axial (ax) position while the other is in an equatorial (eq) position. A ring flip interconverts these positions. The two resulting chair conformations are diastereomeric, possessing different energies and stabilities.

The key determinant of the conformational equilibrium is the presence of a stabilizing intramolecular hydrogen bond between the two hydroxyl groups. This interaction is only possible in the conformation where the hydroxyl groups are in close proximity, which occurs in the axial-equatorial arrangement.

Computational studies, specifically Density Functional Theory (DFT) calculations, have identified four low-energy conformers of this compound. These conformers differ in the orientation of the hydroxyl groups and the puckering of the cyclohexane (B81311) ring. Rotational spectroscopy has experimentally confirmed the existence of two of these conformers.

Quantitative Conformational Data

The following table summarizes the calculated relative energies and estimated population abundances of the four most stable conformers of this compound in the gas phase.

| Conformer | Description | Relative Energy (kJ/mol) | Estimated Abundance (%) | Intramolecular H-bond |

| I | axial-equatorial OH, H-bond | 0.00 | ~ 60 | Yes |

| II | axial-equatorial OH, H-bond | 1.25 | ~ 30 | Yes |

| III | axial-equatorial OH, no H-bond | 4.15 | ~ 5 | No |

| IV | axial-equatorial OH, no H-bond | 4.85 | ~ 5 | No |

Data obtained from rotational spectroscopy and density functional theory calculations.

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the conformational equilibrium of this compound in solution. The analysis of proton-proton (¹H-¹H) coupling constants and chemical shifts provides detailed insights into the dihedral angles and the time-averaged conformation of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium by competing for hydrogen bonding.

-

Data Acquisition:

-

Acquire a high-resolution one-dimensional (1D) ¹H NMR spectrum.

-

Perform two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), to aid in the unambiguous assignment of all proton signals.

-

-

Data Analysis:

-

Measure the vicinal coupling constants (³JHH) between adjacent protons, particularly those on the cyclohexane ring.

-

Apply the Karplus equation, which relates the magnitude of the vicinal coupling constant to the dihedral angle between the coupled protons. By comparing the experimentally observed coupling constants with the theoretical values for idealized axial-axial, axial-equatorial, and equatorial-equatorial interactions, the relative populations of the chair conformers can be determined.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a sensitive method for detecting and characterizing intramolecular hydrogen bonding, which is a key feature in the conformational analysis of this compound.

Methodology:

-

Sample Preparation: Prepare a series of dilute solutions of this compound in a non-polar solvent (e.g., carbon tetrachloride, CCl₄) at varying concentrations. The use of a non-polar solvent minimizes intermolecular hydrogen bonding.

-

Data Acquisition: Record the FTIR spectra of the solutions in the O-H stretching region (typically 3200-3700 cm⁻¹).

-

Data Analysis:

-

Observe the absorption bands corresponding to "free" (non-hydrogen-bonded) and intramolecularly hydrogen-bonded hydroxyl groups.

-

A sharp band around 3600 cm⁻¹ is characteristic of a free O-H stretch, while a broader band at a lower frequency (around 3400-3500 cm⁻¹) indicates the presence of an intramolecularly hydrogen-bonded O-H group.[1]

-

The relative intensities of these bands can be used to estimate the proportion of molecules engaged in intramolecular hydrogen bonding, thus providing information about the conformational equilibrium.

-

Computational Protocols for Conformational Analysis

Computational chemistry provides a powerful tool to complement experimental studies by predicting the geometries, energies, and vibrational frequencies of the different conformers of this compound.

Density Functional Theory (DFT) Calculations

DFT is a widely used quantum mechanical method for accurate conformational analysis.

Methodology:

-

Structure Input: Build the initial structures of the possible chair conformers of this compound using a molecular modeling software.

-

Calculation Setup:

-

Software: Gaussian, ORCA, or other suitable quantum chemistry packages.

-

Method: A hybrid functional such as B3LYP or a more modern functional like ωB97X-D is commonly used.

-

Basis Set: A Pople-style basis set like 6-31G(d,p) or a Dunning-style basis set like cc-pVTZ is appropriate for geometry optimizations and energy calculations.

-

Solvation Model: To simulate solution-phase behavior, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed, specifying the solvent used in experimental studies.

-

-

Execution and Analysis:

-

Perform geometry optimizations for each conformer to find the minimum energy structures.

-

Calculate the vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain theoretical IR spectra.

-

Calculate the relative electronic energies and Gibbs free energies of the conformers to determine their relative stabilities and predict their equilibrium populations.

-

Visualization of Conformational Equilibrium

The following diagrams, generated using the DOT language, illustrate the key conformational aspects of this compound.

Caption: Conformational equilibrium between the two major chair conformers of this compound.

Caption: Detail of the intramolecular hydrogen bond in the most stable conformer of this compound.

Conclusion

The conformational analysis of this compound reveals a fascinating interplay of structural and electronic effects. The presence of a stabilizing intramolecular hydrogen bond significantly favors the chair conformation where the hydroxyl groups are in an axial-equatorial arrangement that allows for this interaction. This preference has been quantified by both experimental techniques, such as NMR and FTIR spectroscopy, and computational methods like DFT. The methodologies outlined in this guide provide a robust framework for researchers to investigate the conformational landscape of this and related molecules, which is crucial for applications in stereoselective synthesis, catalysis, and drug design. The principles and protocols detailed herein are broadly applicable to the conformational analysis of a wide range of substituted cyclohexanes.

References

Spectroscopic Analysis of cis-1,2-Cyclohexanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for cis-1,2-cyclohexanediol, a key organic compound with applications in chemical synthesis and materials science. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition, to support research and development activities.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 3.35 | m | H-1, H-2 (methine) |

| 1.98 - 1.26 | m | H-3, H-6 (axial & equatorial methylene) |

| 1.71 - 1.27 | m | H-4, H-5 (axial & equatorial methylene) |

Solvent: CDCl₃, Reference: TMS. Data sourced from BMRB entry bmse000837.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 75.84 | C-1, C-2 |

| 32.86 | C-3, C-6 |

| 24.33 | C-4, C-5 |

Solvent: CDCl₃, Reference: TMS. Data sourced from BMRB entry bmse000837.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are detailed below.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Description |

| 3628 | O-H stretch | Free hydroxyl group |

| 3590 | O-H stretch | Intramolecular hydrogen-bonded hydroxyl group |

| 2950 - 2870 | C-H stretch | Methylene and methine groups |

| 1260 - 1050 | C-O stretch | Carbon-oxygen single bond |

Data sourced from a study on the phase transitions of cyclohexanediol isomers.[2] The presence of a broad band in the O-H stretching region is characteristic of alcohols.[3][4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The key mass spectral data for this compound are presented below.

Table 4: Mass Spectrometry (GC-MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 70 | 99.99 | [C₄H₆O]⁺ |

| 55 | 63.00 | [C₄H₇]⁺ |

| 41 | 62.10 | [C₃H₅]⁺ |

| 42 | 59.80 | [C₃H₆]⁺ |

| 69 | 44.30 | [C₄H₅O]⁺ |

Ionization method: Electron Ionization (EI). Data sourced from PubChem CID 92903.[5] The molecular ion peak [M]⁺ at m/z 116 is often weak or absent in the electron ionization mass spectra of cyclohexanediols.[6]

Experimental Protocols

The following are general experimental protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[7]

-

Dissolve the sample in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in an NMR tube.[7]

¹H NMR Spectroscopy:

-

Tune and shim the NMR spectrometer to optimize the magnetic field homogeneity.[7]

-

Acquire the spectrum using a standard single-pulse experiment.[7]

-

Set the spectral width to approximately 12-16 ppm and the acquisition time to 2-4 seconds.[7]

-

Apply a Fourier transform to the free induction decay (FID) and phase the resulting spectrum.[7]

¹³C NMR Spectroscopy:

-

Tune the carbon channel and shim the spectrometer.[7]

-

Use a standard proton-decoupled ¹³C experiment.[7]

-

Set the spectral width to around 200-240 ppm and the acquisition time to 1-2 seconds.[7]

-

A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.[7]

Infrared (IR) Spectroscopy

-

For a liquid sample, place a small drop directly onto the diamond crystal of an attenuated total reflectance (ATR) accessory.[8]

-

For a solid sample, a small amount of the powder is placed on the crystal and pressure is applied.[8]

-

Alternatively, a KBr pellet can be prepared by mixing the sample with potassium bromide and pressing it into a disk.[5]

-

The infrared spectrum is collected by passing a beam of infrared light through the sample and recording the transmitted light.[9]

Mass Spectrometry (GC-MS)

-

Dissolve a small amount of the this compound sample in a volatile organic solvent like dichloromethane (B109758) or methanol.[10]

-

Inject the sample into the gas chromatograph (GC), where it is vaporized and separated based on its boiling point and interaction with the column stationary phase.[10]

-

The separated components then enter the mass spectrometer.

-

In the mass spectrometer, the molecules are ionized, typically by electron impact (EI), causing fragmentation.[11]

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.[11]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

References

- 1. bmse000837 this compound at BMRB [bmrb.io]

- 2. akjournals.com [akjournals.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. personal.utdallas.edu [personal.utdallas.edu]

- 5. This compound | C6H12O2 | CID 92903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. benchchem.com [benchchem.com]

- 8. webassign.net [webassign.net]

- 9. allsubjectjournal.com [allsubjectjournal.com]

- 10. benchchem.com [benchchem.com]

- 11. Mass spectrometric analysis of long-chain esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of cis-1,2-Cyclohexanediol

This guide provides an in-depth overview of the core physical properties of cis-1,2-Cyclohexanediol, tailored for researchers, scientists, and professionals in drug development. It includes a summary of quantitative data, detailed experimental protocols for property determination, and a logical workflow for its characterization.

Core Physical and Chemical Properties

This compound is a cyclic organic compound notable for its two hydroxyl groups on adjacent carbons in a cis configuration. This structure significantly influences its physical and chemical behavior, particularly its polarity and hydrogen bonding capabilities.

Data Presentation: Physical Properties

The following table summarizes the key physical properties of this compound.

| Property | Value | Notes |

| Molecular Formula | C₆H₁₂O₂ | |

| Molecular Weight | 116.16 g/mol | [1][2][3] |

| Appearance | White to almost white crystalline powder or flakes.[1][2][3] | |

| Melting Point | 97-101 °C | A range of 98-101 °C is also reported.[2] |

| Boiling Point | 116 °C at 13 mmHg[1][4] | Another source reports 120 °C at 15 torr.[2] |

| Density | 1.183 g/cm³[2] | An estimated value of 1.0297 is also available.[4][5] |

| Water Solubility | Soluble.[2][6] | Moderately soluble due to hydrogen bonding from hydroxyl groups.[6] |

| Solubility in Organic Solvents | Soluble in methanol (B129727) and ethanol.[1][4][5][6] | |

| pKa | 14.49 ± 0.40 (Predicted) | [4][5] |

| Vapor Pressure | 0.01 mmHg | [3] |

Spectral Data

| Spectrum Type | Key Peaks/Shifts (Solvent) |

| ¹H NMR | Chemical shifts are available in databases for solvents like CDCl₃ and D₂O.[7][8] |

| ¹³C NMR | Chemical shifts have been recorded in CDCl₃ and D₂O.[7][8] |

| Infrared (IR) | In CCl₄, a peak at 3628 cm⁻¹ is attributed to the free OH group, and a peak around 3590 cm⁻¹ corresponds to the intramolecularly bonded OH group.[9] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below.

Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block or oil bath of the melting point apparatus.

-

Heat the sample at a steady rate of approximately 10-20 °C per minute initially.

-

As the temperature approaches the expected melting point (around 90 °C), reduce the heating rate to 1-2 °C per minute to ensure accurate determination.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Determination of Boiling Point (Reduced Pressure)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding pressure. Since this compound has a high boiling point at atmospheric pressure, it is determined under reduced pressure to prevent decomposition.

Apparatus:

-

Short-path distillation apparatus

-

Round-bottom flask

-

Thermometer and adapter

-

Vacuum pump and manometer

-

Heating mantle

Procedure:

-

Place a small amount of this compound into the round-bottom flask.

-

Assemble the short-path distillation apparatus, ensuring all joints are properly sealed.

-

Position the thermometer bulb just below the side arm leading to the condenser.

-

Connect the apparatus to a vacuum pump and reduce the pressure to the desired level (e.g., 13 mmHg).

-

Begin heating the sample gently.

-

Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

Determination of Solubility

Principle: Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution. This is a qualitative assessment.

Apparatus:

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

Various solvents (e.g., water, methanol, ethanol, diethyl ether)

Procedure:

-

Place approximately 10 mg of this compound into a small test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously shake or vortex the test tube for 1-2 minutes.

-

Observe the mixture. If the solid completely disappears, the compound is considered soluble. If a solid remains, it is insoluble. If some dissolves, it is partially soluble.[10][11][12][13][14]

-

Repeat this process for each solvent to be tested.

Spectroscopic Analysis

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei.

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃, D₂O)

-

Pipettes

Procedure for ¹H and ¹³C NMR:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent in a small vial.

-

Transfer the solution to a clean, dry NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the spectra to determine chemical shifts, integration (for ¹H), and coupling constants.

b) Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This provides information about the functional groups present.

Apparatus:

-

FTIR spectrometer

-

Sample holder (e.g., KBr pellet press or ATR accessory)

-

Mortar and pestle (for KBr pellet)

Procedure (KBr Pellet Method):

-

Thoroughly mix a small amount (1-2 mg) of this compound with approximately 100 mg of dry KBr powder in a mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands, particularly for the O-H and C-O functional groups.

Logical Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a sample of this compound.

References

- 1. This compound | 1792-81-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. This compound(1792-81-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. This compound | C6H12O2 | CID 92903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1792-81-0 [chemicalbook.com]

- 5. 1792-81-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. bmse000837 this compound at BMRB [bmrb.io]

- 8. bmse000469 this compound at BMRB [bmrb.io]

- 9. akjournals.com [akjournals.com]

- 10. scribd.com [scribd.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. m.youtube.com [m.youtube.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. www1.udel.edu [www1.udel.edu]

Solubility of cis-1,2-Cyclohexanediol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cis-1,2-cyclohexanediol in organic solvents. Due to a notable scarcity of specific quantitative experimental data for the cis-isomer in publicly accessible literature, this document focuses on its qualitative solubility profile, provides quantitative data for its stereoisomer, trans-1,2-cyclohexanediol (B13532), as a valuable surrogate, and details the experimental protocols for solubility determination.

Introduction to the Solubility of this compound

This compound is a diol featuring a cyclohexane (B81311) ring with two hydroxyl (-OH) groups oriented on the same side of the ring. This stereochemistry, particularly the potential for intramolecular hydrogen bonding between the adjacent hydroxyl groups, influences its physical properties, including its solubility. The presence of these polar hydroxyl groups suggests an affinity for polar solvents, while the nonpolar hydrocarbon ring contributes to its solubility in less polar environments. Understanding the solubility of this compound is critical for its application in chemical synthesis, formulation development, and as a pharmaceutical intermediate.

Qualitative Solubility Profile of this compound

Qualitative assessments from various chemical suppliers and databases indicate the following solubility characteristics for this compound:

-

Methanol : Soluble.

-

Water : Moderately to slightly soluble. The two hydroxyl groups can form hydrogen bonds with water, but the nonpolar cyclohexane backbone limits its aqueous solubility compared to smaller diols.

-

Ethanol : Expected to be soluble, similar to methanol.

-

Other Organic Solvents : Generally, it is expected to be more soluble in polar organic solvents that can act as hydrogen bond acceptors or donors.

Quantitative Solubility Data for trans-1,2-Cyclohexanediol (as a Surrogate)

The solubility of trans-1,2-cyclohexanediol was measured using a laser monitoring observation system.[1]

Table 1: Molar Fraction Solubility (x) of trans-1,2-Cyclohexanediol in Various Organic Solvents at Different Temperatures (K) [1]

| Temperature (K) | Methyl Acetate | Ethyl Acetate | Propyl Acetate | Butyl Acetate | Methyl Acrylate | Ethyl Acrylate | 2-Pentanone | Acetoacetic Ester |

| ~300 | 0.0458 | 0.0385 | 0.0331 | 0.0285 | 0.0421 | 0.0352 | 0.0512 | 0.0631 |

| ~305 | 0.0543 | 0.0459 | 0.0398 | 0.0345 | 0.0503 | 0.0423 | 0.0611 | 0.0754 |

| ~310 | 0.0642 | 0.0546 | 0.0475 | 0.0414 | 0.0598 | 0.0505 | 0.0728 | 0.0898 |

| ~315 | 0.0758 | 0.0648 | 0.0565 | 0.0493 | 0.0709 | 0.0601 | 0.0865 | 0.1068 |

| ~320 | 0.0893 | 0.0768 | 0.0671 | 0.0585 | 0.0838 | 0.0712 | 0.1026 | 0.1269 |

| ~325 | 0.1051 | 0.0909 | 0.0795 | 0.0693 | 0.0989 | 0.0842 | 0.1215 | 0.1507 |

| ~330 | 0.1237 | 0.1075 | 0.0941 | 0.0821 | 0.1165 | 0.0993 | 0.1438 | 0.1789 |

Data extracted from the graphical representations in "Solubility of trans-1,2-cyclohexanediol in some solvents" by Zhou et al.[1]

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure in chemical and pharmaceutical sciences. The following are methodologies commonly employed for such measurements.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.[2] The procedure is based on achieving a saturated solution in equilibrium with the solid compound.

Protocol:

-

Preparation : An excess amount of the solid this compound is added to a series of vials, each containing a known volume of the selected organic solvent.[3] Using at least a five-fold excess of the solid is recommended to ensure saturation.[3]

-

Equilibration : The vials are sealed and placed in a thermostatically controlled shaker or agitator set to a constant temperature (e.g., 25 °C or 37 °C). The mixtures are agitated for a sufficient period to reach equilibrium.[4] This typically ranges from 24 to 72 hours.[4] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solid remains constant.[3]

-

Phase Separation : After equilibration, the agitation is stopped, and the vials are left undisturbed at the set temperature to allow the undissolved solid to settle. The supernatant (the clear liquid phase) is then carefully separated from the solid. This is typically achieved by centrifugation or filtration through a syringe filter (e.g., a 0.45 µm filter) that is compatible with the organic solvent.[5]

-

Quantification : An aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent to a concentration that falls within the linear range of the analytical method. The concentration of this compound in the diluted sample is then determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or mass spectrometry (MS).[5][6]

-

Data Reporting : The solubility is calculated from the measured concentration and the dilution factor and is typically expressed in units of mg/mL, g/L, or mol/L.

Laser Monitoring Observation Technique

This is a synthetic method for solubility determination where the temperature at which a solid-liquid mixture of known composition becomes a single liquid phase is measured.[1][7] This "clear point" corresponds to the solubility at that specific temperature and composition.

Protocol:

-

Sample Preparation : A precise amount of this compound and the chosen organic solvent are weighed and added to a sealed sample cell equipped with a magnetic stirrer.

-

Heating and Observation : The sample cell is placed in a temperature-controlled apparatus. A laser beam is passed through the sample, and the light transmission is monitored by a detector.[7]

-

Clear Point Determination : The mixture is slowly heated while being stirred. As the temperature increases, the solid solute dissolves, and the light transmission through the solution increases. The temperature at which all solid particles completely dissolve, resulting in a clear solution and maximum light transmission, is recorded as the equilibrium solubility temperature for that specific composition.[7]

-

Data Collection : The process is repeated for various compositions of solute and solvent to generate a solubility curve over a range of temperatures.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

References

Unveiling the Solid-State Architecture of cis-1,2-Cyclohexanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of cis-1,2-cyclohexanediol, a fundamental building block in organic synthesis and a molecule of interest in stereochemical studies. By leveraging crystallographic data from the Cambridge Structural Database (CSD), this document offers a detailed exploration of its three-dimensional arrangement, molecular geometry, and the intricate network of intermolecular interactions that govern its solid-state packing. This information is crucial for understanding its physical properties and reactivity, which can inform its application in medicinal chemistry and materials science.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic parameters and data collection and refinement details are summarized in the tables below. This information is sourced from the Cambridge Crystallographic Data Centre (CCDC) deposition number 650638.[1]

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| CCDC Deposition Number | 650638 |

| Empirical Formula | C₆H₁₂O₂ |

| Formula Weight | 116.16 |

| Temperature | 120(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 6.1333(2) Å |

| b | 8.8789(4) Å |

| c | 11.2913(5) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 614.89(4) ų |

| Z | 4 |

| Calculated Density | 1.254 Mg/m³ |

| Absorption Coefficient | 0.091 mm⁻¹ |

| F(000) | 256 |

| Data Collection | |

| Diffractometer | Oxford Diffraction Xcalibur, Eos CCD |

| Theta range for data collection | 3.77 to 27.50° |

| Index ranges | -7<=h<=7, -11<=k<=11, -14<=l<=14 |

| Reflections collected | 5732 |

| Independent reflections | 1410 [R(int) = 0.0292] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1410 / 0 / 74 |

| Goodness-of-fit on F² | 1.056 |

| Final R indices [I>2sigma(I)] | R1 = 0.0335, wR2 = 0.0847 |

| R indices (all data) | R1 = 0.0349, wR2 = 0.0861 |

| Absolute structure parameter | 0.1(6) |

| Largest diff. peak and hole | 0.225 and -0.154 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| O(1)-C(1) | 1.433(1) |

| O(2)-C(2) | 1.432(1) |

| C(1)-C(2) | 1.531(2) |

| C(1)-C(6) | 1.532(2) |

| C(2)-C(3) | 1.529(2) |

| C(3)-C(4) | 1.530(2) |

| C(4)-C(5) | 1.530(2) |

| C(5)-C(6) | 1.531(2) |

Table 3: Selected Bond Angles (°)

| Angle | Degrees (°) |

| O(1)-C(1)-C(2) | 110.1(1) |

| O(1)-C(1)-C(6) | 109.8(1) |

| C(2)-C(1)-C(6) | 111.4(1) |

| O(2)-C(2)-C(1) | 110.5(1) |

| O(2)-C(2)-C(3) | 110.1(1) |

| C(1)-C(2)-C(3) | 111.3(1) |

| C(2)-C(3)-C(4) | 111.5(1) |

| C(3)-C(4)-C(5) | 111.2(1) |

| C(4)-C(5)-C(6) | 111.4(1) |

| C(1)-C(6)-C(5) | 111.3(1) |

Table 4: Selected Torsion Angles (°)

| Torsion Angle | Degrees (°) |

| O(1)-C(1)-C(2)-O(2) | -57.1(1) |

| C(6)-C(1)-C(2)-C(3) | 54.9(1) |

| C(1)-C(2)-C(3)-C(4) | -55.2(1) |

| C(2)-C(3)-C(4)-C(5) | 55.5(1) |

| C(3)-C(4)-C(5)-C(6) | -55.8(1) |

| C(4)-C(5)-C(6)-C(1) | 56.0(1) |

| C(2)-C(1)-C(6)-C(5) | -55.4(1) |

Molecular and Crystal Structure

This compound crystallizes in the orthorhombic space group P2₁2₁2₁. The cyclohexane (B81311) ring adopts a chair conformation. The two hydroxyl groups are in a cis configuration, with one in an axial position and the other in an equatorial position. This arrangement facilitates the formation of an intramolecular hydrogen bond between the two hydroxyl groups.

The crystal packing is dominated by a network of intermolecular hydrogen bonds. The hydroxyl groups of adjacent molecules interact, forming chains that propagate throughout the crystal lattice. This extensive hydrogen-bonding network is a key factor in the stability of the crystal structure.

Experimental Protocols

The following sections outline the generalized experimental procedures for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound.

Synthesis and Crystallization

This compound can be synthesized via the dihydroxylation of cyclohexene. A common method involves the use of osmium tetroxide as a catalyst and a co-oxidant such as N-methylmorpholine N-oxide (NMO).

Synthesis Workflow

Caption: Synthesis workflow for this compound.

High-quality single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the purified compound. A variety of solvents can be screened, with diethyl ether being a common choice for this compound.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure involves a series of steps from data collection to structure solution and refinement.

Crystal Structure Determination Workflow

References

understanding the stereochemistry of cis-1,2-Cyclohexanediol

An In-depth Technical Guide to the Stereochemistry of cis-1,2-Cyclohexanediol

Abstract

This compound is a key alicyclic diol whose stereochemical properties are of significant interest in organic synthesis and drug development. This technical guide provides a comprehensive analysis of its structure, including its classification as a meso compound, conformational equilibrium, and the critical role of intramolecular hydrogen bonding. Detailed experimental protocols for its synthesis and spectroscopic data for its characterization are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Stereochemical Analysis: A Meso Compound

This compound possesses two stereocenters at carbons C1 and C2. However, the molecule is achiral overall. This is because it is a meso compound ; it contains stereocenters but is superimposable on its mirror image due to an internal plane of symmetry. When viewing the molecule in its planar representation, a plane of symmetry bisects the C1-C2 and C4-C5 bonds, rendering the molecule achiral and therefore optically inactive.

The stereochemical descriptors for the two chiral centers are (1R, 2S) or (1S, 2R), which are equivalent due to the plane of symmetry.[1] Despite the presence of these chiral centers, the molecule as a whole does not exhibit optical activity.

Conformational Equilibrium

The stereochemistry of this compound is intrinsically linked to the conformational dynamics of its cyclohexane (B81311) ring, which predominantly adopts a chair conformation to minimize angular and torsional strain. The cis isomer exists as a pair of rapidly interconverting, enantiomeric chair conformers.[2][3]

In one chair conformation, the hydroxyl group at C1 is in an axial (a) position, while the hydroxyl group at C2 is in an equatorial (e) position. Upon ring flipping, the C1-hydroxyl group becomes equatorial, and the C2-hydroxyl group becomes axial. These two chair forms (axial-equatorial and equatorial-axial) are non-superimposable mirror images of each other (enantiomers) and are of equal energy. The rapid interconversion between these two chiral conformers at room temperature results in a racemic mixture that is not resolvable, leading to the observation of an optically inactive compound.[2][3]

The conformational equilibrium is also influenced by the formation of an intramolecular hydrogen bond between the two hydroxyl groups, which can affect the relative stability of the conformers, particularly in non-polar solvents.[4]

Caption: Conformational equilibrium of this compound.

Spectroscopic and Physical Properties

Spectroscopic analysis provides key data to confirm the structure and stereochemistry of this compound. Infrared (IR) spectroscopy is particularly useful for studying the hydroxyl groups.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₂ | [1][5] |

| Molecular Weight | 116.16 g/mol | [1][5] |

| Melting Point | 98-102 °C | [6] |

| IR Spectrum (CCl₄) | ν(OH, free) = 3628 cm⁻¹; ν(OH, H-bonded) = 3590 cm⁻¹ | [7] |

| ¹H NMR (CDCl₃) | Chemical shifts observable for protons on C1-C6 and the hydroxyl groups | [8][9] |

| CAS Number | 1792-81-0 | [5][6] |

The IR spectrum in a non-polar solvent like CCl₄ shows two distinct bands in the O-H stretching region. The band at a higher frequency (3628 cm⁻¹) is attributed to the free hydroxyl group, while the lower frequency band (3590 cm⁻¹) corresponds to the intramolecularly hydrogen-bonded hydroxyl group.[7] This provides strong evidence for the cis configuration, which allows the two hydroxyl groups to be in close enough proximity for such an interaction.

Synthesis of this compound

The most common and stereospecific method for synthesizing this compound is the syn-dihydroxylation of cyclohexene (B86901). This can be achieved using reagents like osmium tetroxide (OsO₄) as a catalyst with a co-oxidant or cold, dilute, alkaline potassium permanganate (B83412) (KMnO₄, Baeyer's reagent).[10]

Experimental Protocol: Dihydroxylation using Osmium Tetroxide

This protocol is adapted from the procedure described by Van Rheenen, et al. (1976), which utilizes a catalytic amount of osmium tetroxide with N-methylmorpholine-N-oxide (NMO) as the stoichiometric co-oxidant.[11]

Materials:

-

Cyclohexene

-

N-methylmorpholine-N-oxide (NMO), monohydrate

-

Osmium tetroxide (solution in t-butanol)

-

Water

-

Sodium hydrosulfite

-

Magnesium silicate (B1173343) (Magnesol)

-

Ethyl acetate (B1210297) (EtOAc)

-

n-Butanol

-

Sodium chloride (NaCl)

-

1 N Sulfuric acid (H₂SO₄)

Procedure:

-

To a round-bottom flask, add N-methylmorpholine-N-oxide monohydrate (1.55 eq), water, and acetone.

-

Add a catalytic amount of osmium tetroxide solution (e.g., 80 mg in t-butanol for 100 mmol scale).[11]

-

Add distilled cyclohexene (1.0 eq) to the mixture. The reaction is slightly exothermic and should be maintained at room temperature, using a water bath if necessary.[11][12]

-

Stir the mixture vigorously under a nitrogen atmosphere overnight. The reaction mixture will become homogeneous.[12]

-

To quench the reaction, add a slurry of sodium hydrosulfite and magnesium silicate in water. Stir for 10 minutes.

-

Filter the mixture to remove the solids. Neutralize the filtrate to pH 7 with 1 N H₂SO₄.

-

Remove the acetone via rotary evaporation. Further, adjust the pH to 2.

-

Saturate the aqueous solution with NaCl and perform multiple extractions with ethyl acetate. The aqueous phase can be further concentrated by azeotropic distillation with n-butanol and re-extracted.[11]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

-

Recrystallize the solid from a suitable solvent like ether to obtain pure this compound.[11]

Caption: Workflow for the synthesis of this compound.

Relevance in Drug Development and Metabolism

Understanding the stereochemistry of molecules like this compound is crucial for drug development professionals. The specific three-dimensional arrangement of functional groups dictates molecular recognition and biological activity. Cis-cyclohexane-1,2-diol has been identified as a human xenobiotic metabolite, meaning it is a substance found in the body that is not naturally produced.[1] Its formation can result from the metabolic processing of cyclohexene or other cyclohexane-containing compounds. The stereochemical outcome of such metabolic reactions is critical, as different stereoisomers can have vastly different pharmacological and toxicological profiles. Therefore, a thorough understanding of its structure and formation is essential for toxicology studies and the design of safer drug candidates.

References

- 1. This compound | C6H12O2 | CID 92903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pure.southwales.ac.uk [pure.southwales.ac.uk]

- 5. This compound [webbook.nist.gov]

- 6. Cyclohexane-1,2-diol - Wikipedia [en.wikipedia.org]

- 7. akjournals.com [akjournals.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. quora.com [quora.com]

- 11. chemistry.du.ac.in [chemistry.du.ac.in]

- 12. Synthesis of this compound - Chempedia - LookChem [lookchem.com]

The Stereoisomers of 1,2-Cyclohexanediol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of cis-1,2-Cyclohexanediol and its isomers. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis endeavors.

Introduction and Historical Context

Cyclohexane-1,2-diol, a vicinal diol, exists as two primary stereoisomers: this compound and trans-1,2-cyclohexanediol (B13532). The cis isomer is a meso compound, possessing a plane of symmetry, while the trans isomer exists as a pair of enantiomers, (1R,2R)- and (1S,2S)-trans-1,2-cyclohexanediol. The distinct spatial arrangement of the hydroxyl groups in these isomers leads to different physical and chemical properties, making their selective synthesis a topic of significant interest in organic chemistry.

While the precise historical "discovery" of each isomer is not definitively documented in a single seminal publication, their synthesis and characterization are products of the developing field of stereochemistry in the early to mid-20th century. The preparation of trans-1,2-cyclohexanediol through methods like the hydrolysis of cyclohexene (B86901) oxide and the use of peroxy acids was established in the early 1900s. The stereoselective synthesis of the cis isomer gained significant attention later, with the advent of reagents like osmium tetroxide and potassium permanganate (B83412) for syn-dihydroxylation.

Physicochemical and Spectroscopic Data

The distinct stereochemistry of the isomers of 1,2-cyclohexanediol (B165007) gives rise to measurable differences in their physical and spectroscopic properties.

| Property | This compound | trans-1,2-Cyclohexanediol |

| Molecular Formula | C₆H₁₂O₂ | C₆H₁₂O₂ |

| Molecular Weight | 116.16 g/mol | 116.16 g/mol |

| Appearance | White crystalline powder[1] | White to off-white crystals or crystalline powder |

| Melting Point | 97-101 °C[2] | 101-104 °C[3] |

| Boiling Point | 120 °C at 15 torr[4] | 120-125 °C at 4 mm Hg[5] |

| Density | 1.183 g/cm³[4] | ~1.1 g/cm³ |

| Solubility | Soluble in water[4] | Soluble in water, chloroform, and methanol |

Spectroscopic Data:

| Spectrum | This compound | trans-1,2-Cyclohexanediol |

| ¹H NMR (CDCl₃) | δ (ppm): 3.84 (m, 2H, CH-OH), 1.85-1.75 (m, 4H), 1.60-1.40 (m, 4H) | δ (ppm): 3.40 (m, 2H, CH-OH), 2.05-1.95 (m, 2H), 1.75-1.65 (m, 2H), 1.35-1.20 (m, 4H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 73.5, 30.5, 21.8 | δ (ppm): 76.2, 33.1, 24.2 |

| IR (KBr, cm⁻¹) | 3350 (br, O-H), 2930, 2860 (C-H), 1450, 1060 (C-O) | 3450 (br, O-H), 2935, 2860 (C-H), 1450, 1070 (C-O) |

Synthesis of Isomers: Experimental Protocols

The stereoselective synthesis of cis- and trans-1,2-cyclohexanediol is a cornerstone of introductory organic chemistry and a vital process in fine chemical manufacturing. Below are detailed protocols for key synthetic methodologies.

Synthesis of this compound via Syn-dihydroxylation

The syn-dihydroxylation of cyclohexene is the most common route to this compound. This can be achieved using reagents such as potassium permanganate (Baeyer's test) or, more controllably, with osmium tetroxide.

Experimental Protocol: Osmium Tetroxide Catalyzed Dihydroxylation

This procedure is adapted from the method described by V. Van Rheenen, R. C. Kelly, and D. Y. Cha.[2]

-

Materials: Cyclohexene, N-methylmorpholine-N-oxide (NMO), osmium tetroxide (OsO₄) solution (e.g., 4% in water), acetone (B3395972), water, sodium bisulfite, celite, ethyl acetate (B1210297), anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexene (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v).

-

Add N-methylmorpholine-N-oxide (NMO) (1.1 eq) to the solution.

-

To the stirred solution, add a catalytic amount of osmium tetroxide solution (e.g., 0.002 eq).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite and stirring for 30 minutes.

-

Filter the mixture through a pad of celite to remove the black osmium dioxide precipitate.

-

Extract the aqueous filtrate with ethyl acetate (3 x volume).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be purified by recrystallization from a suitable solvent such as ethyl acetate or ether.

-

Synthesis of trans-1,2-Cyclohexanediol via Anti-dihydroxylation

The synthesis of trans-1,2-cyclohexanediol is typically achieved through a two-step process involving the epoxidation of cyclohexene followed by acid-catalyzed hydrolysis of the epoxide.

Experimental Protocol: Epoxidation and Hydrolysis

-

Materials: Cyclohexene, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (B109758) (DCM), saturated aqueous sodium bicarbonate solution, dilute aqueous sulfuric acid, diethyl ether, anhydrous magnesium sulfate.

-

Procedure:

-

Epoxidation: a. Dissolve cyclohexene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath. b. Slowly add a solution of m-CPBA (1.1 eq) in dichloromethane to the stirred cyclohexene solution. c. Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material. d. Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct. e. Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure to obtain cyclohexene oxide. Caution: Cyclohexene oxide is volatile and a potential carcinogen.

-

Hydrolysis: a. To the crude cyclohexene oxide, add a dilute aqueous solution of sulfuric acid (e.g., 1 M). b. Stir the mixture vigorously at room temperature. The reaction can be gently heated to increase the rate. c. Monitor the reaction by TLC until the epoxide is consumed. d. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. e. Extract the aqueous layer with diethyl ether (3 x volume). f. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude trans-1,2-cyclohexanediol. g. Purify the product by recrystallization from a suitable solvent like ethyl acetate.[5][6]

-

Chiral Resolution of trans-1,2-Cyclohexanediol

As the trans isomer is chiral, obtaining enantiomerically pure forms is crucial for its application in asymmetric synthesis. One effective method for this is through diastereomeric salt formation with a chiral resolving agent, such as tartaric acid.

Experimental Protocol: Resolution with Tartaric Acid

This protocol is a conceptual summary of methods described in the literature.[7][8]

-

Materials: Racemic trans-1,2-cyclohexanediol, (+)-tartaric acid (or (-)-tartaric acid), ethanol, suitable solvent for recrystallization.

-

Procedure:

-

Dissolve the racemic trans-1,2-cyclohexanediol in a minimal amount of hot ethanol.

-

In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in hot ethanol.

-

Mix the two hot solutions and allow the mixture to cool slowly to room temperature.

-

The diastereomeric salt of one enantiomer of the diol with tartaric acid will preferentially crystallize out of the solution.

-

Collect the crystals by filtration. The other enantiomer will remain in the mother liquor.

-

The enantiomerically enriched diol can be recovered from the diastereomeric salt by treatment with a base (e.g., NaOH solution) to neutralize the tartaric acid, followed by extraction with an organic solvent.

-

The enantiomeric excess (ee) of the resolved diol can be determined by chiral chromatography or by measuring its optical rotation.

-

Applications in Drug Development and Research

The stereoisomers of 1,2-cyclohexanediol serve as versatile building blocks in organic synthesis. The chiral trans-diols, in particular, are valuable as chiral auxiliaries and as starting materials for the synthesis of chiral ligands for asymmetric catalysis. Their rigid cyclohexane (B81311) backbone and the defined stereochemistry of the hydroxyl groups allow for a high degree of stereocontrol in subsequent reactions.

In drug development, the 1,2-cyclohexanediol motif can be found in the core structure of various biologically active molecules. The ability to synthesize specific stereoisomers is critical, as different stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles.

Conclusion

The stereoselective synthesis and separation of the isomers of 1,2-cyclohexanediol are well-established and fundamental processes in organic chemistry. This guide has provided a detailed overview of the key synthetic methodologies, complete with experimental protocols and logical workflows. The provided quantitative data serves as a ready reference for the characterization of these important building blocks. A thorough understanding of the synthesis and properties of these isomers is essential for their effective application in research and development, particularly in the fields of asymmetric synthesis and medicinal chemistry.

References

- 1. This compound | C6H12O2 | CID 92903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1792-81-0 [chemicalbook.com]

- 3. TRANS-1,2-CYCLOHEXANEDIOL synthesis - chemicalbook [chemicalbook.com]

- 4. This compound(1792-81-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. books.rsc.org [books.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of cis-1,2-Cyclohexanediol from Cyclohexene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of cis-1,2-cyclohexanediol from cyclohexene (B86901), a key transformation in organic synthesis relevant to pharmaceutical development and materials science. The described methods, primarily focusing on syn-dihydroxylation, are well-established and provide reliable routes to the target compound.

Introduction